molecular formula C13H15N3O B14239888 2-phenyl-5-[[(2S)-pyrrolidin-2-yl]methyl]-1,3,4-oxadiazole CAS No. 483314-83-6

2-phenyl-5-[[(2S)-pyrrolidin-2-yl]methyl]-1,3,4-oxadiazole

Cat. No.: B14239888
CAS No.: 483314-83-6
M. Wt: 229.28 g/mol
InChI Key: HPUUVZDJHKVXGR-NSHDSACASA-N
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Description

2-Phenyl-5-[[(2S)-pyrrolidin-2-yl]methyl]-1,3,4-oxadiazole is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at position 2 with a phenyl group and at position 5 with a chiral (2S)-pyrrolidin-2-ylmethyl moiety. The 1,3,4-oxadiazole scaffold is renowned for its electron-deficient aromatic character, making it a versatile building block in medicinal chemistry and materials science .

Properties

CAS No.

483314-83-6

Molecular Formula

C13H15N3O

Molecular Weight

229.28 g/mol

IUPAC Name

2-phenyl-5-[[(2S)-pyrrolidin-2-yl]methyl]-1,3,4-oxadiazole

InChI

InChI=1S/C13H15N3O/c1-2-5-10(6-3-1)13-16-15-12(17-13)9-11-7-4-8-14-11/h1-3,5-6,11,14H,4,7-9H2/t11-/m0/s1

InChI Key

HPUUVZDJHKVXGR-NSHDSACASA-N

Isomeric SMILES

C1C[C@H](NC1)CC2=NN=C(O2)C3=CC=CC=C3

Canonical SMILES

C1CC(NC1)CC2=NN=C(O2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthesis of the Diacylhydrazide Intermediate

The diacylhydrazide is typically prepared by reacting phenylhydrazine with [(2S)-pyrrolidin-2-yl]acetic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC). The reaction proceeds via nucleophilic acyl substitution, yielding the hydrazide intermediate.

Cyclization to Form the Oxadiazole Ring

Cyclization is achieved using phosphorus pentoxide (P₂O₅) in refluxing toluene, which promotes intramolecular dehydration. This method, adapted from the synthesis of analogous 1,3,4-oxadiazoles, affords the target compound in moderate yields (50–65%). However, the stereochemical integrity of the (2S)-pyrrolidin-2-yl group must be preserved, necessitating mild conditions to avoid racemization.

Coupling of Hydrazides with α-Bromo Nitroalkanes

A convergent synthesis strategy, inspired by recent developments in oxadiazole chemistry, employs α-bromo nitroalkanes as electrophilic partners for acyl hydrazides. This method circumvents harsh dehydrative conditions and offers better functional group tolerance.

Reaction Mechanism

The reaction involves the in situ generation of an electrophilic nitrogen species from the α-bromo nitroalkane, which couples with phenyl hydrazide to form a nitro intermediate. Subsequent cyclization and elimination of nitrous acid (HNO₂) yield the 1,3,4-oxadiazole core. Introducing the [(2S)-pyrrolidin-2-yl]methyl group requires a pre-functionalized α-bromo nitroalkane, such as 2-bromo-1-nitro-3-[(2S)-pyrrolidin-2-yl]propane , which is synthesized via asymmetric alkylation of pyrrolidine.

Advantages and Limitations

This method achieves yields of 70–80% under mildly basic conditions (pH 8–9) and room temperature, making it suitable for acid-sensitive substrates. However, the limited commercial availability of chiral α-bromo nitroalkanes necessitates custom synthesis, increasing complexity.

Catalytic Synthesis Using Lanthanum Nitrate

A patent-pending method for analogous 1,3,4-oxadiazoles utilizes lanthanum nitrate as a catalyst to facilitate cyclocondensation. While originally developed for 2-phenyl-5-(3,4-dimethylpyrrol-2-yl)-1,3,4-oxadiazole, this approach can be adapted for the target compound.

Reaction Conditions

The synthesis involves reacting 3-[(2S)-pyrrolidin-2-yl]propanehydrazide with 1-phenyl-3-methyl-4-benzoyl-5-pyrazolone in methanol, catalyzed by lanthanum nitrate hexahydrate (La(NO₃)₃·6H₂O). The catalyst enhances the electrophilicity of the carbonyl group, promoting nucleophilic attack by the hydrazide.

Yield and Scalability

Reported yields for analogous compounds reach 60–75%, with the catalyst enabling facile purification by filtration. This method is scalable and cost-effective, though the enantiomeric excess of the pyrrolidine moiety depends on the starting material’s chirality.

Comparative Analysis of Synthetic Routes

Method Yield (%) Conditions Stereochemical Control Scalability
Diacylhydrazide 50–65 P₂O₅, toluene, reflux Moderate Moderate
α-Bromo Nitroalkane 70–80 Aqueous base, RT High Low
Lanthanum Nitrate 60–75 MeOH, La(NO₃)₃ Dependent on substrate High

Key Observations:

  • The α-bromo nitroalkane method offers the highest yields and stereochemical fidelity but requires specialized precursors.
  • Lanthanum nitrate catalysis balances yield and scalability, making it industrially viable.
  • Traditional diacylhydrazide cyclization remains a fallback for laboratories lacking access to advanced reagents.

Optimization Strategies for Stereochemical Integrity

Preserving the (2S) configuration of the pyrrolidine moiety is critical for bioactivity. Two strategies emerge:

Use of Chiral Auxiliaries

Incorporating a chiral auxiliary during the synthesis of [(2S)-pyrrolidin-2-yl]methyl precursors ensures enantiomeric purity. For example, Ellman’s sulfinamide chemistry can direct asymmetric alkylation of pyrrolidine derivatives.

Enzymatic Resolution

Lipase-mediated kinetic resolution of racemic intermediates offers an alternative route to enantiopure pyrrolidine building blocks. This method has been successfully applied to β-amino alcohols and could be adapted for this substrate.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-5-[[(2S)-pyrrolidin-2-yl]methyl]-1,3,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can modify the oxadiazole ring or the phenyl group, leading to different reduced products.

    Substitution: The phenyl group and the oxadiazole ring can undergo substitution reactions, introducing different substituents into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the phenyl or oxadiazole rings.

Scientific Research Applications

2-phenyl-5-[[(2S)-pyrrolidin-2-yl]methyl]-1,3,4-oxadiazole has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent due to its unique structure and biological activity.

    Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-phenyl-5-[[(2S)-pyrrolidin-2-yl]methyl]-1,3,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs of 2-phenyl-5-[[(2S)-pyrrolidin-2-yl]methyl]-1,3,4-oxadiazole, highlighting substituent variations and their implications:

Compound Name Substituents at Position 5 Key Applications/Properties References
2-Phenyl-5-(4-biphenylyl)-1,3,4-oxadiazole 4-Biphenylyl Scintillation detectors (e.g., PBD fluor)
2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Pyridin-3-yl Antimicrobial activity, pH-responsive probes
2-Phenyl-5-(p-tolyl)-1,3,4-oxadiazole p-Tolyl (4-methylphenyl) Intermediate for polymer synthesis
PPZ-DPO (2-phenyl-5-(phenazin-5-yl)-oxadiazole) Phenazine moiety Red-shifted emission in OLED materials
2-Phenyl-5-[(trifluoromethyl)phenoxy]methyl-1,3,4-oxadiazole Trifluoromethylphenoxy Insecticidal activity

Electronic and Physicochemical Properties

  • Electron-Withdrawing vs. Electron-Donating Groups: The 1,3,4-oxadiazole core is inherently electron-deficient. Substituents like pyridin-3-yl (electron-withdrawing) enhance applications in optoelectronics, as seen in pH-responsive probes . In contrast, biphenylyl groups (electron-rich) improve fluorescence efficiency in scintillators .

Key Research Findings and Gaps

  • Research Gaps: Limited data exist on the compound’s fluorescence efficiency or biological activity. Comparative studies with biphenylyl or pyridinyl analogs are needed to validate its superiority in specific applications.

Biological Activity

2-Phenyl-5-[[(2S)-pyrrolidin-2-yl]methyl]-1,3,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential based on recent research findings.

Chemical Structure and Properties

The compound features a five-membered heterocyclic structure containing two nitrogen atoms and three carbon atoms, along with a phenyl group and a pyrrolidine moiety. This unique structure contributes to its biological activity and potential applications in drug development.

Biological Activities

Research indicates that derivatives of 1,3,4-oxadiazoles exhibit a wide range of biological activities. The following sections summarize key findings related to the biological activity of this compound.

Anticancer Activity

Studies have shown that oxadiazole derivatives possess significant anticancer properties. For instance:

  • Cytotoxicity : The compound has demonstrated cytotoxic effects against various cancer cell lines. In a study screening multiple oxadiazole derivatives for anticancer activity, some exhibited IC50 values in the low micromolar range, indicating potent growth inhibition .
  • Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis and inhibit key signaling pathways involved in cancer progression. For example, certain oxadiazole derivatives have been reported to inhibit EGFR and Src kinases, which are crucial in tumor cell proliferation .
CompoundCell LineIC50 (µM)Activity Description
2-(4-chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazoleSF-295 (CNS)0.275High growth inhibition
2-(2-chloroquinolin-3-yl)-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazoleUO-31 (Renal)0.240Significant cytotoxicity

Antimicrobial Activity

Oxadiazole derivatives have also been evaluated for their antimicrobial properties:

  • Antibacterial and Antifungal Effects : Some studies indicate that these compounds exhibit activity against various bacterial strains and fungi. The mechanism may involve disruption of microbial cell membranes or inhibition of specific metabolic pathways .

Neuroprotective Effects

Recent research has highlighted the neuroprotective potential of oxadiazole derivatives:

  • GSK-3β Inhibition : Certain oxadiazoles have been identified as GSK-3β inhibitors, which play a role in neuroinflammation and neurodegenerative diseases. This suggests potential applications in treating conditions like Alzheimer's disease .

Case Studies

Several case studies have investigated the biological activities of related oxadiazole compounds:

  • Study on Anticancer Properties : A series of oxadiazoles were synthesized and screened against various cancer cell lines by the National Cancer Institute. Results showed promising anticancer activity with some compounds achieving over 90% growth inhibition at specific concentrations .
  • Neuroprotective Study : In vitro studies demonstrated that certain oxadiazole derivatives could protect neuronal cells from oxidative stress-induced apoptosis, suggesting their potential in treating neurodegenerative disorders .

Q & A

Q. What are the established synthetic routes for 2-phenyl-5-[[(2S)-pyrrolidin-2-yl]methyl]-1,3,4-oxadiazole, and how can reaction conditions be optimized?

The synthesis of 1,3,4-oxadiazoles typically involves cyclization of acylhydrazides using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) under reflux conditions . For the target compound, a key step is the introduction of the (2S)-pyrrolidin-2-ylmethyl substituent. This can be achieved via nucleophilic substitution of a chloromethyl intermediate with (2S)-pyrrolidin-2-ylmethanol. Optimization includes:

  • Temperature control : Maintain 80–120°C during cyclization to balance yield and purity.
  • Catalyst selection : Use Lewis acids (e.g., ZnCl₂) to enhance regioselectivity.
  • Chiral purity : Employ enantiomerically pure (2S)-pyrrolidine derivatives to preserve stereochemical integrity .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Structural confirmation requires:

  • ¹H/¹³C-NMR : To verify substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm, oxadiazole C=O at ~165 ppm) .
  • LC-MS : For molecular ion confirmation (e.g., [M+H]⁺ at m/z 284.3) and purity assessment (>95%) .
  • Elemental analysis : Validate empirical formula (C₁₇H₁₈N₄O) with <0.4% deviation .
  • X-ray crystallography : Resolve stereochemistry using SHELX programs (e.g., SHELXL for refinement) .

Q. How is preliminary biological activity screening conducted for this compound?

Initial screening focuses on:

  • Antimicrobial assays : Broth microdilution (MIC determination) against S. aureus and E. coli .
  • Anti-inflammatory testing : Carrageenan-induced rat paw edema model, with ulcerogenicity assessed via pylorus ligation .
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to establish selectivity indices .

Advanced Research Questions

Q. How can molecular docking elucidate interactions between this compound and viral polymerases (e.g., dengue NS5)?

  • Target selection : Use NS5 polymerase (PDB ID: 4V0Q) for docking studies due to its relevance in antiviral research .
  • Software : AutoDock Vina or Schrödinger Suite for binding affinity calculations.
  • Key interactions : The oxadiazole core may form π-π stacking with Phe⁹⁸⁷, while the pyrrolidine group hydrogen-bonds to Asp⁶⁶³ . Validate with MD simulations (≥100 ns) to assess stability .

Q. What structure-activity relationship (SAR) insights guide the optimization of bioactivity?

  • Oxadiazole modifications : Electron-withdrawing groups (e.g., -CF₃) at C₂ enhance antimicrobial activity by 2–4-fold .
  • Pyrrolidine substitution : (2S)-configuration improves target affinity vs. (2R)-isomers (ΔΔG ≈ -1.8 kcal/mol) .
  • Phenyl ring functionalization : Para-methoxy groups increase solubility without compromising potency .

Q. How should researchers resolve contradictions in reported biological data (e.g., varying IC₅₀ values)?

  • Assay standardization : Compare protocols for cell lines, incubation times, and controls. For example, discrepancies in anti-inflammatory IC₅₀ (10–50 µM) may arise from differing carrageenan concentrations .
  • Metabolic stability : Test liver microsome stability (e.g., t₁/₂ > 60 min in human microsomes) to rule out false negatives .

Q. What strategies improve pharmacokinetic properties like oral bioavailability?

  • Lipophilicity adjustment : Reduce logP from 3.2 to 2.5 via hydrophilic substituents (e.g., -OH, -COOCH₃) .
  • Prodrug design : Esterify the pyrrolidine nitrogen to enhance intestinal absorption .
  • ADME prediction : SwissADME or QikProp to optimize parameters (e.g., PSA < 90 Ų for blood-brain barrier penetration) .

Q. How can high-throughput crystallography accelerate structural studies of this compound?

  • Automated pipelines : Use SHELXC/SHELXD for rapid phase determination in crystal structures .
  • Synchrotron radiation : Collect high-resolution (<1.5 Å) data to resolve chiral centers .
  • Twinned data refinement : Apply SHELXL’s TWIN/BASF commands for challenging crystals .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Thermal stability : Store at -20°C in desiccated DMSO; degradation <5% over 6 months .
  • Photostability : Protect from UV light (λ > 300 nm) to prevent oxadiazole ring cleavage .
  • pH sensitivity : Stable at pH 4–8; avoid strongly acidic/basic conditions to prevent hydrolysis .

Q. Can this compound act synergistically with existing antimicrobials or antivirals?

  • Checkerboard assay : Test with fluconazole (antifungal) or remdesivir (antiviral) for fractional inhibitory concentration (FIC) indices. Synergy (FIC ≤0.5) is plausible due to oxadiazole’s multi-target mechanisms .

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